molecular formula C15H21BrN2O B7627371 3-[(5-Bromo-2-methoxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane

3-[(5-Bromo-2-methoxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane

Cat. No. B7627371
M. Wt: 325.24 g/mol
InChI Key: OGSYNIOVVLFVRC-UHFFFAOYSA-N
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Description

3-[(5-Bromo-2-methoxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane, also known as DMCM, is a chemical compound that belongs to the family of benzodiazepine receptor ligands. It has been extensively studied for its potential applications in scientific research due to its unique properties.

Mechanism of Action

3-[(5-Bromo-2-methoxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane acts as a selective antagonist of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. It binds to the benzodiazepine site of the receptor, which leads to the inhibition of the receptor's activity. This results in an increase in neuronal excitability, which can lead to various physiological effects.
Biochemical and Physiological Effects:
3-[(5-Bromo-2-methoxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane has been shown to have various biochemical and physiological effects. It has been shown to induce anxiety-like behavior in animal models, which suggests that the GABA-A receptor plays a role in anxiety. 3-[(5-Bromo-2-methoxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane has also been shown to impair memory consolidation in animal models, which suggests that the GABA-A receptor plays a role in memory. Additionally, 3-[(5-Bromo-2-methoxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane has been shown to alter sleep patterns in animal models, which suggests that the GABA-A receptor plays a role in sleep.

Advantages and Limitations for Lab Experiments

3-[(5-Bromo-2-methoxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane has several advantages for lab experiments. It is a selective antagonist of the GABA-A receptor, which allows for the investigation of the role of the receptor in various physiological processes. Additionally, 3-[(5-Bromo-2-methoxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane has a relatively high affinity for the receptor, which allows for the investigation of the receptor's activity at low concentrations. However, 3-[(5-Bromo-2-methoxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane also has several limitations for lab experiments. It has a relatively short half-life, which limits its use in long-term experiments. Additionally, 3-[(5-Bromo-2-methoxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane has been shown to have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the investigation of 3-[(5-Bromo-2-methoxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane. One potential direction is to investigate the role of the GABA-A receptor in the development of anxiety disorders. Another potential direction is to investigate the role of the GABA-A receptor in the development of memory disorders. Additionally, future studies could investigate the potential therapeutic applications of 3-[(5-Bromo-2-methoxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane for these disorders. Finally, future studies could investigate the potential of 3-[(5-Bromo-2-methoxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane as a tool for investigating the role of the GABA-A receptor in various physiological processes.
In conclusion, 3-[(5-Bromo-2-methoxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane is a chemical compound that has been extensively studied for its potential applications in scientific research. It acts as a selective antagonist of the GABA-A receptor, which allows for the investigation of the role of the receptor in various physiological processes. 3-[(5-Bromo-2-methoxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane has several advantages for lab experiments, but also has several limitations. Future studies could investigate the potential therapeutic applications of 3-[(5-Bromo-2-methoxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane for anxiety and memory disorders and investigate the role of the GABA-A receptor in various physiological processes.

Synthesis Methods

The synthesis of 3-[(5-Bromo-2-methoxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane involves a series of chemical reactions that lead to the formation of the final product. The starting material for the synthesis is 2-bromo-5-methoxybenzyl alcohol, which is reacted with 1,5-diaminopentane to form the intermediate product. The intermediate product is then reacted with sodium cyanoborohydride to yield 3-[(5-Bromo-2-methoxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane. The overall yield of the synthesis method is around 30%.

Scientific Research Applications

3-[(5-Bromo-2-methoxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane has been extensively studied for its potential applications in scientific research. It acts as a selective antagonist of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. 3-[(5-Bromo-2-methoxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane has been used in various studies to investigate the role of the GABA-A receptor in various physiological processes such as anxiety, memory, and sleep.

properties

IUPAC Name

3-[(5-bromo-2-methoxyphenyl)methyl]-3,9-diazabicyclo[4.2.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrN2O/c1-19-15-5-2-12(16)8-11(15)9-18-7-6-13-3-4-14(10-18)17-13/h2,5,8,13-14,17H,3-4,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSYNIOVVLFVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCC3CCC(C2)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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